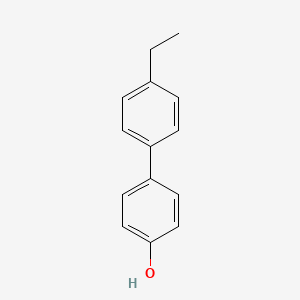

4-(4-Ethylphenyl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethylphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVHOIHXEJQPTQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50563317 | |

| Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21345-28-8 | |

| Record name | 4'-Ethyl[1,1'-biphenyl]-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50563317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(4-Ethylphenyl)phenol

A Note from the Senior Application Scientist:

To our valued researchers, scientists, and drug development professionals, this guide addresses the chemical properties of 4-(4-Ethylphenyl)phenol (CAS No. 21345-28-8) . It is critical to distinguish this biphenyl derivative from the more commonly referenced and structurally simpler compound, 4-Ethylphenol (CAS No. 123-07-9) .

Following a comprehensive search of scientific literature and chemical databases, it is apparent that detailed, publicly accessible data for this compound is sparse. This guide synthesizes all available information to provide a foundational understanding. However, the absence of extensive experimental data—such as detailed spectroscopic analyses, reactivity profiles, and in-depth safety studies—precludes the creation of a complete, in-depth guide at this time. We present the confirmed data with full transparency and scientific integrity.

Chemical Identity and Structure

This compound, also known as 4'-ethylbiphenyl-4-ol, is a biphenyl compound where one phenyl ring contains a hydroxyl group at position 4, and the other contains an ethyl group at its para-position (4').[1][2] This structure imparts a rigid, planar geometry that is significantly different from the single-ring structure of 4-ethylphenol.

Molecular Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is limited. The available information is summarized below. For context, these properties are contrasted with those of the more widely studied 4-ethylphenol.

| Property | This compound | 4-Ethylphenol |

| CAS Number | 21345-28-8[1][3][4] | 123-07-9[5][6][7][8] |

| Molecular Formula | C₁₄H₁₄O[1] | C₈H₁₀O[6][7][8] |

| Molecular Weight | 198.26 g/mol [1] | 122.16 g/mol [7][8] |

| Appearance | Not specified (likely solid) | White to brownish crystalline solid[6][8] |

| Melting Point | 151 °C[4] | 40-46 °C[6][7][9][10] |

| Boiling Point | Data not available | 218-219 °C[6][7][10] |

| Solubility | Data not available | Slightly soluble in water (4.9 g/L at 25°C); soluble in ethanol, ether, acetone, benzene.[6][8] |

Expert Insights: The significantly higher melting point of this compound compared to 4-ethylphenol is expected. The larger, more rigid biphenyl structure allows for more effective crystal packing and stronger intermolecular forces (van der Waals interactions), requiring more energy to transition from a solid to a liquid state.

Spectroscopic Data

While specific spectra for this compound are not available in the public domain from the conducted searches, we can predict the expected features based on its structure.

-

¹H NMR: Expected signals would include:

-

A triplet and a quartet in the aliphatic region corresponding to the ethyl group.

-

Multiple signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the eight protons on the two phenyl rings.

-

A singlet for the phenolic hydroxyl proton, the chemical shift of which would be solvent-dependent.

-

-

¹³C NMR: Expected signals would include two aliphatic carbons and multiple aromatic carbons, with the carbon attached to the hydroxyl group shifted furthest downfield.

-

IR Spectroscopy: Key absorption bands would be anticipated for:

-

O-H stretching (broad, ~3200-3600 cm⁻¹).

-

Aromatic C-H stretching (~3000-3100 cm⁻¹).

-

Aliphatic C-H stretching (~2850-2975 cm⁻¹).

-

C=C aromatic ring stretching (~1500-1600 cm⁻¹).

-

C-O stretching (~1200-1250 cm⁻¹).

-

Synthesis and Reactivity

Synthesis

Specific, detailed synthesis protocols for this compound were not found. However, chemical databases suggest its synthesis is documented, likely via cross-coupling reactions.[1] A plausible and common method for creating such biphenyl structures is the Suzuki Coupling reaction .

Caption: A plausible Suzuki coupling pathway for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by its functional groups: the phenolic hydroxyl group and the two aromatic rings.

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a base. It can undergo O-alkylation or O-acylation to form ethers and esters, respectively. This is a key reaction handle for derivatization in drug discovery.

-

Aromatic Rings: The rings can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation). The hydroxyl group is a strong activating group, directing ortho and para to itself. The ethylphenyl group's influence would be less pronounced.

Applications and Relevance in Drug Development

While no specific applications for this compound were identified, its biphenyl-phenol scaffold is a common motif in medicinal chemistry. Biphenyl structures are prevalent in various therapeutic agents, including:

-

Non-steroidal anti-inflammatory drugs (NSAIDs)

-

Antihypertensive agents (e.g., sartans)

-

Antifungal agents

The ethylphenyl modification could be explored to enhance binding affinity to specific biological targets by occupying hydrophobic pockets in receptor sites. The phenolic hydroxyl group provides a crucial point for hydrogen bonding, which is often essential for drug-receptor interactions.

Safety and Handling

No official Material Safety Data Sheet (MSDS) or detailed toxicological data for this compound was found.[3] In the absence of specific data, this compound should be handled with the caution appropriate for a novel research chemical. Standard laboratory precautions should be employed:

-

Use in a well-ventilated area or chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation, ingestion, and skin contact.

For comparison, 4-ethylphenol is classified as corrosive and can cause severe skin burns and eye damage.[9][11][12] Given the presence of the same phenolic functional group, a similar hazard profile for this compound should be assumed until proven otherwise.

Conclusion

This compound is a distinct chemical entity for which comprehensive technical data remains largely unavailable in the public domain. While its fundamental identity and melting point are known, further experimental work is required to fully characterize its physicochemical properties, spectroscopic profile, reactivity, and biological activity. Researchers and drug developers should treat this compound as a novel chemical, exercising appropriate caution, and may need to perform internal characterization to proceed with its use in advanced applications.

References

- 1. molbase.com [molbase.com]

- 2. 4'-乙基联苯-4-醇 - CAS号 21345-28-8 - 摩熵化学 [molaid.com]

- 3. 2abiotech.net [2abiotech.net]

- 4. 4'-Ethylbiphenyl-4-ol | 21345-28-8 [chemicalbook.com]

- 5. 4-Ethylphenol - Wikipedia [en.wikipedia.org]

- 6. 4-Ethylphenol CAS#: 123-07-9 [m.chemicalbook.com]

- 7. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Ethylphenol | 123-07-9 [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. chemos.de [chemos.de]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(4-Ethylphenyl)phenol

This guide provides a comprehensive overview of the spectroscopic data for 4-(4-Ethylphenyl)phenol, also known as 4'-ethyl-[1,1'-biphenyl]-4-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the essential spectroscopic techniques required for the unambiguous identification and characterization of this biphenyl derivative. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

This compound is a biphenyl derivative featuring an ethyl substituent on one phenyl ring and a hydroxyl group on the other, both at the para position. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. Spectroscopic methods provide a powerful, non-destructive means to elucidate the molecular structure, confirm purity, and provide insights into the electronic environment of the compound. This guide will cover the fundamental spectroscopic techniques of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Synthesis

The synthesis of this compound can be achieved through various cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. This reaction typically involves the palladium-catalyzed coupling of a boronic acid or ester with a halide. For this compound, this could involve the reaction of (4-ethylphenyl)boronic acid with 4-bromophenol or 4-iodophenol.

Caption: General Suzuki-Miyaura coupling scheme for the synthesis of this compound.

Following synthesis, rigorous purification, often by column chromatography, is necessary to isolate the target compound. The subsequent spectroscopic analysis serves to confirm the successful synthesis and purity of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid this compound sample is finely ground with potassium bromide (KBr) powder. This mixture is then pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a suitable solvent, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid.

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to exhibit the following key absorption bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3600-3200 (broad) | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch (aromatic) | Aromatic C-H |

| ~2960-2850 | C-H stretch (aliphatic) | Ethyl group (-CH₂, -CH₃) |

| ~1610, 1500, 1450 | C=C stretch (aromatic) | Aromatic ring |

| ~1230 | C-O stretch (phenol) | Phenolic C-O |

| ~830 | C-H out-of-plane bend (p-subst.) | 1,4-disubstituted rings |

The broad O-H stretching band is a hallmark of the phenolic hydroxyl group and is often the most prominent feature in the high-frequency region of the spectrum. The presence of both aromatic and aliphatic C-H stretches confirms the biphenyl and ethyl components of the molecule. The pattern of C-H out-of-plane bending in the fingerprint region is indicative of the para-substitution on both aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.25 | Triplet | 3H | -CH₃ of ethyl |

| ~2.65 | Quartet | 2H | -CH₂- of ethyl |

| ~6.80-7.00 | Doublet | 2H | Aromatic H (ortho to -OH) |

| ~7.20-7.30 | Doublet | 2H | Aromatic H (ortho to ethyl) |

| ~7.40-7.55 | Multiplet | 4H | Remaining aromatic H |

| ~9.00-10.00 (broad) | Singlet | 1H | Phenolic -OH |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The triplet-quartet pattern in the upfield region is characteristic of an ethyl group. The aromatic region will display a set of doublets and multiplets corresponding to the protons on the two para-substituted phenyl rings. The phenolic proton typically appears as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent-dependent.

Caption: Predicted ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the different carbon environments in a molecule.

Experimental Protocol:

-

Sample Preparation: Similar to ¹H NMR, the sample is dissolved in a deuterated solvent.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. Proton decoupling is typically used to simplify the spectrum to a series of singlets, one for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum of this compound will show distinct signals for the ethyl group and the aromatic carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~15-16 | -CH₃ of ethyl |

| ~28-29 | -CH₂- of ethyl |

| ~115-116 | Aromatic C-H (ortho to -OH) |

| ~127-129 | Aromatic C-H |

| ~131-132 | Quaternary aromatic C (ipso to -OH) |

| ~138-140 | Quaternary aromatic C (ipso to ethyl) |

| ~143-145 | Quaternary aromatic C (para to ethyl) |

| ~155-156 | Quaternary aromatic C (para to -OH) |

The chemical shifts of the aromatic carbons are influenced by the electronic effects of the ethyl and hydroxyl substituents. The carbon attached to the electronegative oxygen atom of the hydroxyl group will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which can be used for structural elucidation and confirmation.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: The sample molecules are ionized using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound is expected to show:

-

Molecular Ion Peak (M⁺•): The molecular weight of this compound (C₁₄H₁₄O) is 198.26 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 198.

-

Major Fragmentation Peaks: Under electron ionization, the molecular ion can undergo fragmentation. Key expected fragments include:

-

[M - CH₃]⁺ (m/z = 183): Loss of a methyl radical from the ethyl group.

-

[M - C₂H₅]⁺ (m/z = 169): Loss of an ethyl radical.

-

Tropylium-like ions: Rearrangements can lead to other characteristic aromatic fragment ions.

-

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

The combination of IR, NMR (¹H and ¹³C), and mass spectrometry provides a robust and comprehensive dataset for the unequivocal characterization of this compound. Each technique offers complementary information, and together they form a self-validating system for structural confirmation and purity assessment. This guide provides the foundational knowledge and expected spectral data to aid researchers in the successful identification and analysis of this important biphenyl derivative.

A Comprehensive Technical Guide to 4-Ethylphenol

A Note on Nomenclature: The topic specified, "4-(4-Ethylphenyl)phenol," describes a biphenyl derivative. However, based on common chemical databases and scientific literature, it is highly probable that the intended compound of interest is the more prevalent and industrially significant 4-Ethylphenol . This guide will focus on the latter, providing an in-depth analysis for researchers, scientists, and professionals in drug development.

Introduction and Core Chemical Identity

4-Ethylphenol, also known as p-ethylphenol, is a para-substituted phenolic compound.[1] It is an organic compound classified as an isomer of ethylphenol.[2] At standard conditions, it presents as a white solid or colorless crystalline compound that may yellow upon exposure to light.[2][3] It possesses a distinct woody, medicinal, and somewhat sweet odor.[3]

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals and dyes and is a starting material for producing 4-vinylphenol and various antioxidants.[3][4] Its molecular structure consists of a phenol ring substituted with an ethyl group at the para (4) position.

IUPAC Name and Chemical Structure

The structure of 4-Ethylphenol is fundamental to its chemical reactivity, with the hydroxyl (-OH) group activating the benzene ring for electrophilic substitution and the ethyl (-CH₂CH₃) group influencing its physical properties.

Caption: Chemical structure of 4-Ethylphenol.

Physicochemical and Spectroscopic Profile

Accurate identification and quality control are paramount in scientific applications. The following data provides a reference for the characterization of 4-Ethylphenol.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 123-07-9 | [2][6] |

| Molecular Weight | 122.16 g/mol | [5][7] |

| Appearance | White solid / Colorless liquid | [2][8] |

| Melting Point | 40-42 °C | [7] |

| Boiling Point | 218-219 °C | [7] |

| Flash Point | 100 °C (closed cup) | [7] |

| Vapor Pressure | 0.13 mmHg (at 20 °C) | [7] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, acetone, benzene | [3] |

Spectroscopic Data

Spectroscopic analysis provides a definitive fingerprint for the compound, confirming its structure and purity.

-

¹H NMR Spectroscopy (400 MHz, CDCl₃):

-

δ ~7.05-7.08 ppm (d, 2H): Aromatic protons ortho to the ethyl group.[5]

-

δ ~6.75-6.77 ppm (d, 2H): Aromatic protons ortho to the hydroxyl group.[5]

-

δ ~4.85 ppm (s, 1H): Phenolic hydroxyl proton.[5]

-

δ ~2.55-2.60 ppm (q, 2H): Methylene (-CH₂) protons of the ethyl group.[5]

-

δ ~1.20 ppm (t, 3H): Methyl (-CH₃) protons of the ethyl group.[5]

-

-

¹³C NMR Spectroscopy (25.16 MHz, CDCl₃):

-

δ ~153.05 ppm: Carbon attached to the hydroxyl group (C-OH).[5]

-

δ ~136.76 ppm: Carbon attached to the ethyl group (C-CH₂CH₃).[5]

-

δ ~128.98 ppm: Aromatic carbons ortho to the ethyl group.[5]

-

δ ~115.39 ppm: Aromatic carbons ortho to the hydroxyl group.[5]

-

δ ~27.98 ppm: Methylene carbon (-CH₂) of the ethyl group.[5]

-

δ ~15.78 ppm: Methyl carbon (-CH₃) of the ethyl group.[5]

-

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-Ethylphenol exhibits characteristic absorption bands that correspond to its functional groups. Key peaks include a broad band for the O-H stretch of the phenol group, C-H stretching for the aromatic and alkyl groups, and C=C stretching within the aromatic ring. A representative IR spectrum can be found in the NIST Chemistry WebBook.[9]

Synthesis and Industrial Production

The primary industrial synthesis of 4-Ethylphenol is a multi-step process designed for high yield and purity of the para isomer. The choice of this pathway is dictated by the directing effects of the substituents on the benzene ring.

Standard Industrial Protocol: Sulfonation of Ethylbenzene

The most common method involves the sulfonation of ethylbenzene, followed by alkaline fusion.[3] This kinetically controlled process favors the formation of the para-substituted product.

Step 1: Sulfonation of Ethylbenzene Ethylbenzene is reacted with a sulfonating agent, such as sulfur trioxide (SO₃), under mild conditions. The ethyl group is an ortho-, para-director. By keeping the reaction conditions mild (kinetic control), the formation of the sterically less hindered para-product, 4-ethylbenzenesulfonic acid, is favored.

Step 2: Alkaline Fusion The resulting 4-ethylbenzenesulfonic acid is fused with a strong base, typically sodium hydroxide (NaOH), at high temperatures. This displaces the sulfonic acid group with a hydroxyl group, forming the sodium salt of 4-ethylphenol (sodium 4-ethylphenoxide).

Step 3: Acidification The reaction mixture is then neutralized with a strong acid (e.g., H⁺ from HCl or H₂SO₄) to protonate the phenoxide, yielding the final 4-Ethylphenol product.

Caption: Industrial synthesis pathway for 4-Ethylphenol.

Applications in Drug Development and Chemical Industries

4-Ethylphenol is a valuable chemical intermediate due to the reactivity of its phenolic hydroxyl group and the potential for modification at the aromatic ring.[10] Its performance in complex synthesis pathways makes it a frequent choice for research and production teams.[10]

Pharmaceutical Intermediates

This compound is a key raw material in the synthesis of several active pharmaceutical ingredients (APIs):

-

Ambroxol: A widely used mucolytic agent for treating respiratory diseases.[10]

-

Sorafenib: A kinase inhibitor drug used in the treatment of certain types of cancer, including kidney and liver cancer.[10]

The molecular characteristics of 4-Ethylphenol are critical for enabling key reactions during the formulation of these drugs.[10]

Other Industrial Uses

Beyond pharmaceuticals, 4-Ethylphenol finds application in:

-

Antioxidant Manufacturing: It serves as a precursor for various antioxidants used to prevent degradation in polymers and other materials.[3][4]

-

Dye Synthesis: The phenolic structure is a common component in the synthesis of various dyes.[3][4]

-

Polymer Science: It can be used in the production of certain phenolic resins.[2]

Biochemical and Natural Occurrence

4-Ethylphenol is not solely a synthetic compound; it is also found in nature and is a known metabolite.

-

Natural Occurrence: It has been identified as an aroma compound in beverages like red wine and coffee.[1][3]

-

Biochemistry: In wine, it is often produced by the spoilage yeast Brettanomyces, which converts p-coumaric acid into 4-vinylphenol and subsequently reduces it to 4-ethylphenol.[2] This can result in undesirable "off-odors" described as "barnyard" or "medicinal".[1] It can also be synthesized by intestinal flora in mammals.[11]

Safety, Handling, and Toxicology

Proper handling of 4-Ethylphenol is crucial due to its hazardous properties. It is classified as corrosive and can cause severe skin burns and eye damage.[12][13]

Hazard Identification

-

Hazard Statements: H314 (Causes severe skin burns and eye damage).[12]

Recommended Handling and PPE Protocol

A self-validating safety workflow is essential when handling this compound.

Caption: Recommended safety and handling workflow for 4-Ethylphenol.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the eyelids. Get immediate medical attention.[8][13]

-

Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid.[8]

-

Ingestion: If the victim is conscious, give 2-4 cupfuls of water. Do NOT induce vomiting. Seek immediate medical attention.[8][13]

-

Inhalation: Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[8]

References

- 1. scientificlabs.ie [scientificlabs.ie]

- 2. 4-Ethylphenol - Wikipedia [en.wikipedia.org]

- 3. 4-Ethylphenol | 123-07-9 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenol, 4-ethyl- [webbook.nist.gov]

- 7. 4-エチルフェノール 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Phenol, 4-ethyl- [webbook.nist.gov]

- 10. 4-Ethylphenol | CAS 123-07-9 Pharma Intermediate India [punagri.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. synerzine.com [synerzine.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(4-Ethylphenyl)phenol: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-(4-Ethylphenyl)phenol, a biphenyl compound of interest to researchers in materials science, organic synthesis, and drug discovery. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific molecule, this guide synthesizes information from chemical supplier databases, extrapolates from the known chemistry of related biphenylols, and proposes robust experimental protocols based on established synthetic methodologies. A key objective of this document is to clearly distinguish this compound from its more common and structurally simpler isomer, 4-ethylphenol.

Core Identification and Physicochemical Properties

This compound, also known as 4'-ethyl-[1,1'-biphenyl]-4-ol, is a biaryl compound characterized by a phenol ring linked to an ethylphenyl group at the para position. This structure imparts a combination of rigidity from the biphenyl core and functionality from the hydroxyl group, suggesting its potential as a versatile chemical intermediate.

A critical point of clarification is the distinction from 4-ethylphenol (CAS 123-07-9). The latter is a single aromatic ring with an ethyl and a hydroxyl group attached. This compound, in contrast, has a more complex biphenyl scaffold. This structural difference results in significantly different physical and chemical properties.

Table 1: Core Identifiers and Properties of this compound

| Identifier | Value | Source |

| CAS Number | 21345-28-8 | [1][2][] |

| Molecular Formula | C₁₄H₁₄O | [1][4] |

| Molecular Weight | 198.26 g/mol | [1][4] |

| IUPAC Name | This compound | [] |

| Synonyms | 4'-Ethyl-biphenyl-4-ol, 4'-ethyl-[1,1'-biphenyl]-4-ol, 4-hydroxy-4'-ethylbiphenyl | [][4] |

| Physical Form | Solid (predicted) | [4] |

| InChI Key | MVHOIHXEJQPTQT-UHFFFAOYSA-N | [4] |

Proposed Synthesis: A Palladium-Catalyzed Cross-Coupling Approach

The synthesis of unsymmetrical biaryl compounds such as this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a particularly robust and widely used method.[5][6] This approach offers high yields, tolerance to a wide range of functional groups, and generally mild reaction conditions.

The proposed synthesis involves the coupling of a protected 4-bromophenol with 4-ethylphenylboronic acid. The hydroxyl group of 4-bromophenol should be protected to prevent side reactions under the basic conditions of the Suzuki coupling. A methoxymethyl (MOM) ether is a suitable protecting group for this purpose.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Suzuki-Miyaura Synthesis

Materials:

-

1-(Bromomethoxy)-4-ethylbenzene (protected 4-bromophenol)

-

4-Ethylphenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

2M Sodium carbonate (Na₂CO₃) solution

-

Toluene and Ethanol (solvent system)

-

Hydrochloric acid (for deprotection)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-(bromomethoxy)-4-ethylbenzene (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol to the flask, followed by the 2M sodium carbonate solution (2.0 eq).

-

Reaction: Heat the mixture to reflux (approximately 85-95 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Extraction: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Dissolve the crude protected biphenyl in a suitable solvent (e.g., methanol) and add a catalytic amount of concentrated hydrochloric acid. Stir at room temperature until the deprotection is complete (monitored by TLC).

-

Purification: Neutralize the mixture and extract the product. The final compound, this compound, can be purified by column chromatography on silica gel.

Rationale: The choice of Pd(PPh₃)₄ as the catalyst is based on its common use and effectiveness in Suzuki couplings.[7] The aqueous base (Na₂CO₃) is crucial for activating the boronic acid for transmetalation.[6] The deprotection step with acid is a standard method for cleaving MOM ethers.

Spectroscopic Characterization (Predicted)

Caption: Key structural features and their expected spectroscopic signals.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | Phenolic OH | ~4.5-5.5 ppm (broad singlet) | Acidic proton, chemical shift is solvent-dependent. |

| Aromatic CH | ~6.8-7.6 ppm (multiple doublets) | Protons on the two different aromatic rings will be in distinct electronic environments. | |

| Methylene (-CH₂-) | ~2.6 ppm (quartet) | Coupled to the methyl protons. | |

| Methyl (-CH₃) | ~1.2 ppm (triplet) | Coupled to the methylene protons. | |

| ¹³C NMR | Aromatic C-O | ~150-155 ppm | Deshielded carbon attached to the electronegative oxygen. |

| Aromatic C | ~115-145 ppm | Multiple signals for the various aromatic carbons. | |

| Methylene C | ~28 ppm | Aliphatic carbon. | |

| Methyl C | ~15 ppm | Aliphatic carbon. | |

| FTIR | O-H stretch | 3200-3600 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded hydroxyl group. |

| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | ||

| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | ||

| C=C stretch (aromatic) | ~1500-1600 cm⁻¹ | ||

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 198.26 | Corresponds to the molecular weight of the compound. |

| Key Fragments | Fragments corresponding to the loss of the ethyl group or cleavage of the biphenyl bond. |

Potential Applications in Research and Development

The unique structure of this compound suggests its utility in several advanced applications, primarily leveraging the properties of the biphenylol scaffold.

Caption: Potential research and development applications.

-

High-Performance Polymers: Biphenyl-containing monomers are known to enhance the thermal stability, mechanical strength, and chemical resistance of polymers. The hydroxyl group of this compound can be used for polymerization into polyethers, polyesters, or polycarbonates with potentially high glass transition temperatures and excellent dielectric properties.

-

Liquid Crystals: The rigid, rod-like structure of the biphenyl core is a common feature in liquid crystal molecules (mesogens). The ethyl group provides a flexible tail, and the hydroxyl group offers a point for further chemical modification to create a variety of liquid crystalline materials for display technologies.

-

Drug Discovery and Agrochemicals: The phenol and biphenyl moieties are privileged structures in medicinal chemistry. This compound could serve as a starting material or fragment for the synthesis of novel bioactive compounds, such as selective estrogen receptor modulators or other therapeutic agents.

Safety and Handling

No specific material safety data sheet (MSDS) is available for this compound. Therefore, handling precautions must be based on the known hazards of related compounds, such as other biphenyls and phenols.

-

Hazard Classification (Inferred):

-

Skin Irritant/Corrosive: Phenolic compounds are often corrosive and can cause skin burns.

-

Eye Damage: Serious eye irritant.

-

Harmful if Swallowed: Potential for oral toxicity.

-

Environmental Hazard: Potentially toxic to aquatic life.

-

-

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Conclusion

This compound (CAS: 21345-28-8) is a specialty chemical with significant potential for applications in materials science and organic synthesis. While detailed experimental data remains sparse in the public domain, its synthesis can be reliably achieved through established methods like the Suzuki-Miyaura coupling. Its biphenylol structure suggests promising avenues for research in high-performance polymers, liquid crystals, and as a scaffold in medicinal chemistry. Due diligence in handling, based on the inferred hazards of phenolic compounds, is essential for its safe use in a research setting.

References

An In-depth Technical Guide to the Physical Characteristics of 4-(4-Ethylphenyl)phenol

Introduction

4-(4-Ethylphenyl)phenol, more commonly known as 4-ethylphenol, is a phenolic compound of significant interest in various fields, including the pharmaceutical, food, and chemical industries.[1] It is a volatile phenol recognized for its characteristic aroma and is found naturally in substances like coffee and can be produced by spoilage yeasts in wine and beer.[2][3] Industrially, it serves as a versatile starting material for the synthesis of antioxidants, 4-vinylphenol, and as an intermediate for pharmaceuticals and dyes.[1][2]

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 4-ethylphenol, intended for researchers, scientists, and professionals in drug development. The document is structured to offer not just data, but also the scientific context and experimental methodologies crucial for its practical application and further research.

Core Physicochemical Properties

A foundational understanding of a compound's physical properties is paramount for its application in research and development. These properties dictate its behavior in various systems and are critical for process design, formulation, and quality control.

General and Physical Properties

4-Ethylphenol is a colorless to white crystalline solid.[1][2] It is known to yellow upon exposure to light, indicating a degree of photosensitivity that necessitates proper storage in dark conditions.[1][2] The compound possesses a distinctive and powerful woody-phenolic, medicinal, and somewhat sweet odor.[2]

Table 1: Summary of Key Physical and Chemical Properties of 4-Ethylphenol

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O | [2][4] |

| Molecular Weight | 122.16 g/mol | [4] |

| CAS Number | 123-07-9 | [2][3] |

| Appearance | Colorless or white crystalline needles/mass; tends to yellow on exposure to light. | [1][2][4] |

| Melting Point | 40-42 °C | [1][2] |

| Boiling Point | 218-219 °C | [1][2][4] |

| Density | 1.011 g/cm³ | [1][4] |

| Vapor Pressure | 0.13 mmHg (20 °C) | [1] |

| Water Solubility | 4.9 g/L (25 °C) | [1][2] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, benzene, and carbon disulfide. | [1][2][3] |

| pKa | 10.0 (25 °C) | [1] |

| LogP (o/w) | 2.1 - 2.58 | [2][5] |

| Refractive Index | 1.5239 - 1.5330 | [1][2][4] |

| Flash Point | 100.56 °C (213 °F) | [1][5] |

Experimental Methodologies for Physical Characterization

The accurate determination of physical properties is a cornerstone of chemical research. This section outlines the standard protocols for characterizing 4-ethylphenol, emphasizing the causality behind the experimental choices.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical and spectroscopic analysis of a 4-ethylphenol sample.

References

A Technical Guide to the Solubility of 4-(4-Ethylphenyl)phenol in Organic Solvents: A Framework for Systematic Characterization

Executive Summary: 4-(4-Ethylphenyl)phenol is a key intermediate in the synthesis of various high-value materials, including pharmaceuticals and polymers. Its solubility in organic solvents is a critical parameter that dictates process efficiency, purification strategies, and formulation success. This guide presents a comprehensive framework for researchers and drug development professionals to systematically characterize and understand the solubility of this compound. Moving beyond a simple data repository, this document provides the theoretical underpinnings of solubility, a robust experimental protocol for its determination, and a guide to interpreting the resulting data, enabling scientists to make informed decisions in solvent selection and process optimization.

Physicochemical Profile of this compound

Understanding the inherent properties of this compound is the foundation for predicting and interpreting its solubility behavior. The molecule's structure, featuring a biphenyl core, confers rigidity and significant nonpolar character. However, the terminal hydroxyl (-OH) group introduces polarity and the capacity for hydrogen bonding, creating a molecule with amphiphilic tendencies.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O | - |

| Molecular Weight | 198.26 g/mol | - |

| Melting Point | 40-42 °C (lit.) | [1] |

| Boiling Point | 218-219 °C (lit.) | [1] |

| logP (o/w) | ~2.58 | [2] |

| Water Solubility | ~4900 mg/L at 25 °C | [3] |

| Qualitative Solubility | Soluble in alcohol, ether, acetone, benzene, and carbon disulfide. | [1][4] |

The logP value of ~2.58 indicates a preference for an organic phase over an aqueous phase, yet the molecule retains slight water solubility due to the phenolic hydroxyl group.[2][5] This dual character is key to its solubility profile.

Theoretical Framework for Solubility

A robust theoretical understanding allows for intelligent solvent selection, reducing the need for exhaustive empirical screening. The principle of "like dissolves like" provides a fundamental starting point: a solute will dissolve best in a solvent that shares similar intermolecular forces.[6]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful model.[7] The total Hildebrand solubility parameter is deconstructed into three components representing the dominant intermolecular forces:

-

δd: Energy from dispersion forces (van der Waals).

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.[7]

Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that solutes will be soluble in solvents with similar HSP coordinates. The distance (Ra) between the solute and solvent in Hansen space is calculated, and if this distance is less than the interaction radius (R₀) of the solute, high solubility is predicted.[7] While the specific HSP values for this compound are not published, they can be estimated or determined experimentally using the protocol outlined in Section 4.0.

Systematic Approach to Solvent Selection

Based on the molecule's structure and theoretical principles, a logical screening panel of solvents should include representatives from various classes to probe different intermolecular interactions:

-

Nonpolar Solvents (Low δp, δh): Toluene, Hexane. These will primarily interact with the biphenyl and ethyl moieties.

-

Polar Aprotic Solvents (High δp): Acetone, Ethyl Acetate, Tetrahydrofuran (THF). These solvents can engage in dipole-dipole interactions but cannot donate hydrogen bonds.

-

Polar Protic Solvents (High δh): Methanol, Ethanol, Isopropanol. These solvents can act as both hydrogen bond donors and acceptors, interacting strongly with the phenolic hydroxyl group.

Experimental Protocol: Isothermal Equilibrium Solubility Determination

This section details a robust, self-validating protocol for accurately measuring the solubility of this compound. The isothermal equilibrium method ensures that the solvent is fully saturated at a specific temperature, providing a true measure of thermodynamic solubility.

Principle of the Method

An excess of the solid solute is suspended in the solvent of interest and agitated at a constant temperature for a sufficient duration to reach equilibrium. After equilibrium is achieved, the saturated solution is filtered to remove undissolved solid, and the concentration of the solute in the clear supernatant is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).[8][9]

Experimental Workflow Diagram

The following diagram outlines the key steps in the solubility determination workflow.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Materials and Equipment

-

Solute: this compound (purity > 99%)

-

Solvents: HPLC-grade organic solvents

-

Equipment: Analytical balance, glass vials with screw caps, temperature-controlled orbital shaker, syringes, 0.22 µm syringe filters (ensure compatibility with solvent), volumetric flasks, HPLC system with UV detector.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to a vial. The amount should be sufficient to ensure solid remains after equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the test solvent (e.g., 2.0 mL) into the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the slurry to equilibrate for at least 24 hours. A 48-hour time point can be taken for a subset of samples to confirm that equilibrium has been reached.

-

Sampling: After equilibration, remove the vials and let them stand for 30 minutes to allow the excess solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered, saturated solution with the HPLC mobile phase to bring its concentration within the range of the calibration curve.

Analytical Quantification via HPLC-UV

Quantification of phenolic compounds by reverse-phase HPLC with UV detection is a standard and reliable method.[10][11][12]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

-

Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to ensure the phenol is protonated). A typical starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Phenols typically have strong absorbance around 254 nm or 280 nm. The optimal wavelength should be confirmed by running a UV scan.

-

Calibration: Prepare a set of standard solutions of this compound of known concentrations in the mobile phase. Generate a calibration curve by plotting the peak area against the concentration.[11]

-

Quantification: Inject the diluted sample and determine its concentration from the calibration curve. Remember to account for the dilution factor to calculate the original concentration in the saturated solution.

Data Interpretation and Application

The experimental data should be compiled into a clear, comparative table.

Example Solubility Data Table:

| Solvent | Class | Hansen Parameters (δd, δp, δh) MPa⁰·⁵ | Solubility at 25 °C (mg/mL) |

| Toluene | Nonpolar Aromatic | (18.0, 1.4, 2.0) | Hypothetical Data |

| Acetone | Polar Aprotic | (15.5, 10.4, 7.0) | Hypothetical Data |

| Ethanol | Polar Protic | (15.8, 8.8, 19.4) | Hypothetical Data |

| Ethyl Acetate | Polar Aprotic | (15.8, 5.3, 7.2) | Hypothetical Data |

Note: Hansen parameters for common solvents are widely available in literature and databases.

By analyzing this data, researchers can correlate solubility with solvent properties. For instance, high solubility in ethanol would point to the importance of hydrogen bonding interactions, while high solubility in toluene would highlight the role of dispersion forces acting on the aromatic rings. This information is invaluable for selecting appropriate solvents for crystallization, choosing mobile phases for chromatography, or designing stable liquid formulations.

Conclusion

Determining the solubility of this compound requires a systematic approach that combines theoretical prediction with robust experimental validation. By understanding the molecule's physicochemical nature and applying the isothermal equilibrium method coupled with precise HPLC analysis, researchers can generate high-quality, reliable solubility data. This data-driven framework empowers scientists to optimize processes, ensure product quality, and accelerate development timelines in their respective fields.

References

- 1. 4-Ethylphenol CAS#: 123-07-9 [m.chemicalbook.com]

- 2. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-ethyl phenol, 123-07-9 [thegoodscentscompany.com]

- 4. 4-Ethylphenol | 123-07-9 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.ws [chem.ws]

- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. phcogres.com [phcogres.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Potential of 4-(4-Ethylphenyl)phenol: A Technical Guide for Researchers

Introduction: Beyond a Simple Phenol

4-Ethylphenol (4-EP), a para-substituted phenolic compound, is often encountered in fields as diverse as oenology, where it is known as a microbial spoilage marker, and industrial chemistry, where it serves as a valuable synthetic intermediate.[1][2] However, to the discerning eye of the research scientist, 4-EP represents a versatile molecular scaffold teeming with untapped potential. Its simple, yet functional, structure—a hydroxyl group ripe for derivatization and an ethyl group that can be modified or serve as a steric and electronic anchor—makes it an attractive starting point for investigations in medicinal chemistry, materials science, and agricultural biotechnology. This guide aims to provide an in-depth technical overview of the core research applications of 4-ethylphenol, moving beyond its established roles to explore forward-looking opportunities for innovation. We will delve into its use as a potent agrochemical, a foundational block for pharmaceutical development, and a monomer for advanced polymer synthesis, providing both the theoretical underpinnings and practical methodologies to empower your research endeavors.

Chemical and Physical Properties of 4-Ethylphenol

A thorough understanding of the fundamental properties of 4-ethylphenol is crucial for its effective application in research. These properties dictate its solubility, reactivity, and handling requirements.

| Property | Value | Reference |

| CAS Number | 123-07-9 | [3] |

| Molecular Formula | C₈H₁₀O | [3] |

| Molecular Weight | 122.16 g/mol | [3] |

| Appearance | White to yellowish crystalline solid | [1] |

| Melting Point | 40-42 °C | [4] |

| Boiling Point | 218-219 °C | [4] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, and benzene. | [5] |

| pKa | 10.0 (at 25 °C) | [5] |

| LogP | 2.1 | [5] |

I. Agrochemical Applications: A Natural Fungicide

One of the most compelling and recently elucidated applications of 4-ethylphenol is in the agricultural sector as a botanical agrochemical. Research has demonstrated its potent activity against a range of plant pathogens, particularly oomycetes and soil-borne fungi.[6][7]

A. Mechanism of Antifungal Action

The primary antifungal mechanism of 4-ethylphenol is the disruption of the pathogen's cell membrane integrity.[6][7] This leads to a cascade of detrimental effects, ultimately resulting in cell death. The lipophilic nature of the phenol allows it to intercalate into the lipid bilayer of the fungal cell membrane, increasing its permeability. This leads to the leakage of essential intracellular components, such as DNA and proteins, and an influx of extracellular substances, disrupting cellular homeostasis.[6][7]

Caption: Antifungal mechanism of 4-ethylphenol via cell membrane disruption.

B. Spectrum of Activity and Efficacy

Studies have shown that 4-ethylphenol exhibits a broad spectrum of activity against significant plant pathogens.

| Pathogen | Activity | Concentration for Complete Inhibition | Reference |

| Phytophthora sojae | Mycelial growth inhibition, reduced sporangia formation and zoospore germination. | 1 mmol/L (122.16 mg/L) | [6] |

| Phytophthora nicotianae | Mycelial growth inhibition, reduced sporangia formation and zoospore germination. | 1 mmol/L (122.16 mg/L) | [6] |

| Rhizoctonia solani | Potent antifungal activity. | Not specified | [6] |

| Fusarium graminearum | Potent antifungal activity. | Not specified | [6] |

| Gaeumannomyces graminis | Potent antifungal activity. | Not specified | [6] |

At a concentration of 0.6 mmol/L (73.3 mg/L), 4-ethylphenol demonstrated a 54.14% antifungal rate against P. sojae.[6] Importantly, at effective concentrations, 4-ethylphenol has shown no phytotoxicity to host plants like soybean and tobacco, and in some cases, even promoted growth.[6][7]

C. Experimental Protocol: In Vitro Antifungal Assay

This protocol is adapted from studies on the effect of 4-ethylphenol on Phytophthora species.[6]

-

Preparation of 4-Ethylphenol Stock Solution: Dissolve 4-ethylphenol in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

-

Media Preparation: Prepare V8 agar medium. While the medium is still molten, add the 4-ethylphenol stock solution to achieve the desired final concentrations (e.g., 0.2, 0.4, 0.6, 0.8, and 1.0 mmol/L). Ensure thorough mixing. A control medium with the solvent alone should also be prepared.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target pathogen onto the center of the prepared agar plates.

-

Incubation: Incubate the plates at an appropriate temperature for the pathogen (e.g., 25°C) in the dark.

-

Data Collection: Measure the colony diameter at regular intervals (e.g., daily for 5 days).

-

Analysis: Calculate the inhibition rate using the formula: Inhibition Rate (%) = [(C - T) / C] * 100, where C is the colony diameter of the control and T is the colony diameter of the treatment.

II. Medicinal Chemistry: A Versatile Building Block

The phenolic hydroxyl group and the substituted benzene ring of 4-ethylphenol make it a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications.[8] It serves as a key intermediate in the synthesis of established drugs and as a scaffold for the discovery of new bioactive compounds.[6]

A. Role in Approved Pharmaceuticals

4-Ethylphenol is a documented raw material in the synthesis of:

-

Ambroxol: A widely used mucolytic agent for the treatment of respiratory diseases.[6]

-

Sorafenib: A kinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[6]

The use of 4-ethylphenol in these syntheses highlights its industrial relevance and the reliability of its chemical transformations in a regulated manufacturing environment.[6]

B. Scaffold for Novel Drug Discovery

The 4-ethylphenol moiety can be strategically modified to explore interactions with various biological targets. The hydroxyl group can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution to introduce additional functional groups.

Workflow for Derivatization and Screening:

Caption: A generalized workflow for the synthesis and screening of a 4-ethylphenol derivative library.

C. Potential Biological Targets and Activities

-

Cholinesterase Inhibition: While not directly demonstrated for 4-ethylphenol derivatives, related phenolic structures have been used to synthesize potent acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors, suggesting a potential avenue of research for Alzheimer's disease therapeutics.[9][10]

-

Estrogen Receptor Modulation: Alkylphenols, including 4-ethylphenol, are known to bind to the estrogen receptor (ER).[11] While often studied from a toxicological perspective as endocrine disruptors, this interaction could be exploited for the development of selective estrogen receptor modulators (SERMs). The binding affinity is generally lower than that of estradiol but is influenced by the alkyl chain length.[11]

-

Cytotoxicity in Cancer Cells: Phenolic compounds are known to exhibit cytotoxic properties against various cancer cell lines.[12] The pro-oxidant and apoptotic effects of phenols could be harnessed to design novel anticancer agents. Studies on related alkylphenols like 4-nonylphenol have shown induction of apoptosis and ER stress in human hepatic cell lines.[13]

D. Experimental Protocol: Synthesis of a 4-Ethylphenol Ether Derivative

This is a general protocol for the Williamson ether synthesis, a common method for derivatizing the hydroxyl group of phenols.

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-ethylphenol (1 equivalent) in a suitable polar aprotic solvent (e.g., acetone, DMF, or acetonitrile).

-

Deprotonation: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5-2 equivalents). Stir the mixture at room temperature for 30-60 minutes to form the phenoxide anion.

-

Alkylation: Add the desired alkyl halide (R-X, 1.1 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

III. Materials Science: A Monomer for Functional Polymers

Phenolic compounds have long been the cornerstone of the polymer industry, particularly in the production of durable thermosetting resins. 4-Ethylphenol contributes to this field both as a component in traditional phenolic resins and as a precursor to the versatile monomer, 4-vinylphenol.

A. Phenolic Resins

4-Ethylphenol can be used as a comonomer in the synthesis of phenolic resins (phenol-formaldehyde resins).[1] These resins are known for their excellent thermal stability, chemical resistance, and hardness.[14] The incorporation of 4-ethylphenol, as a substituted phenol, can modify the properties of the final resin by altering the cross-link density and introducing more hydrophobic character. This can lead to resins with increased flexibility and solubility in nonpolar solvents.[15]

Properties of Phenolic Resins:

-

High thermal stability (can withstand temperatures up to 550°F)[14]

-

Excellent dimensional stability[14]

-

High electrical resistance[14]

-

Good chemical resistance, especially to organic solvents[14]

-

Often brittle, requiring reinforcement with fillers[14]

B. Precursor to Poly(4-vinylphenol)

4-Ethylphenol is a key starting material for the synthesis of 4-vinylphenol (p-hydroxystyrene), a valuable monomer for producing functional polymers.[1] Poly(4-vinylphenol) (PVP) is used in a variety of high-tech applications, including photoresists for microelectronics manufacturing and in metal treatment compositions.[16]

Synthesis Pathway from 4-Ethylphenol to Poly(4-vinylphenol):

-

Dehydrogenation of 4-Ethylphenol: 4-Ethylphenol is dehydrogenated at high temperatures (e.g., 500°C) over an iron oxide catalyst to produce 4-vinylphenol and hydrogen gas.[17] C₂H₅C₆H₄OH → C₂H₃C₆H₄OH + H₂

-

Polymerization of 4-Vinylphenol: The resulting 4-vinylphenol monomer can then be polymerized through free-radical polymerization to yield poly(4-vinylphenol). Due to the instability of the 4-vinylphenol monomer, an alternative route involves the polymerization of its more stable acetate ester, 4-acetoxystyrene, followed by hydrolysis to the final polymer.[16]

Caption: Synthesis pathway of Poly(4-vinylphenol) from 4-ethylphenol.

IV. Safety and Handling

4-Ethylphenol is classified as corrosive and can cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing, should be worn when handling this compound.[5] All work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion and Future Outlook

4-Ethylphenol, a readily available and structurally simple molecule, offers a surprisingly rich landscape for research and development. Its demonstrated efficacy as a broad-spectrum, eco-friendly antifungal agent presents a significant opportunity in the agrochemical industry. In medicinal chemistry, its role as a proven intermediate for existing drugs and as a versatile scaffold for derivatization provides fertile ground for the discovery of new therapeutics targeting a range of diseases. Furthermore, its application in materials science as a modulator of phenolic resin properties and as a precursor to the functional polymer poly(4-vinylphenol) underscores its industrial utility.

Future research should focus on a deeper exploration of the structure-activity relationships of 4-ethylphenol derivatives to optimize their biological activities and minimize off-target effects. In materials science, the synthesis of novel copolymers incorporating 4-vinylphenol could lead to materials with tailored thermal and mechanical properties for advanced applications. By leveraging the fundamental chemistry and diverse reactivity of this compound, researchers across disciplines can continue to unlock its full potential, transforming it from a simple phenol into a key enabler of technological innovation.

References

- 1. 4-Ethylphenol - Wikipedia [en.wikipedia.org]

- 2. rotman-baycrest.on.ca [rotman-baycrest.on.ca]

- 3. 4-Ethylphenol | C8H10O | CID 31242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regio- and Stereospecific Conversion of 4-Alkylphenols by the Covalent Flavoprotein Vanillyl-Alcohol Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Ethylphenol | CAS 123-07-9 Pharma Intermediate India [punagri.com]

- 7. 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-ethyl phenol, 123-07-9 [thegoodscentscompany.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Synthesis of 4-[(diethylamino)methyl]-phenol derivatives as novel cholinesterase inhibitors with selectivity towards butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The mechanism of cytotoxicity of 4-nonylphenol in a human hepatic cell line involves ER-stress, apoptosis, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. capitalresin.com [capitalresin.com]

- 15. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 16. US4689371A - Process for the preparation of poly (vinylphenol) from poly (acetoxystyrene) - Google Patents [patents.google.com]

- 17. 4-Vinylphenol - Wikipedia [en.wikipedia.org]

Discovery and history of 4-(4-Ethylphenyl)phenol

An In-Depth Technical Guide to 4-(4-Ethylphenyl)phenol: Synthesis, Properties, and Applications

Abstract

This compound, a biphenyl derivative, serves as a crucial intermediate in the synthesis of advanced materials and complex organic molecules. This guide provides a comprehensive overview of its chemical properties, established synthesis methodologies, and significant applications. By delving into the mechanistic underpinnings of its synthesis and characterization, this document offers researchers and drug development professionals a practical and scientifically grounded resource.

Introduction and Chemical Identity

This compound, with the CAS Number 27861-12-7, is a substituted biphenyl compound characterized by an ethyl group and a hydroxyl group at the para positions of the two phenyl rings. Its structure imparts a unique combination of properties, making it a valuable building block in several fields.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 27861-12-7 | |

| Molecular Formula | C₁₄H₁₄O | |

| Molecular Weight | 198.26 g/mol | |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 114-118 °C | |

| Boiling Point | 323.5±11.0 °C at 760 mmHg | |

| Solubility | Soluble in methanol, ethanol, and other organic solvents. |

Historical Context and Synthesis Evolution

While a singular "discovery" event for this compound is not prominently documented in historical records, its synthesis is rooted in the development of cross-coupling reactions. The advent of palladium-catalyzed reactions, particularly the Suzuki-Miyaura coupling, revolutionized the formation of carbon-carbon bonds between aryl halides and boronic acids, making compounds like this compound readily accessible.

Prior to these methods, the synthesis would have relied on less efficient, multi-step processes with lower yields. The modern synthetic routes offer high efficiency, functional group tolerance, and atom economy, which have been pivotal for its use in industrial applications.

Synthesis Methodologies: A Detailed Protocol

The most common and efficient method for the laboratory and industrial-scale synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This section provides a detailed protocol based on established methodologies.

Suzuki-Miyaura Coupling Approach

This reaction involves the coupling of an aryl halide with an arylboronic acid, catalyzed by a palladium complex. For the synthesis of this compound, the reaction couples 4-bromophenol with 4-ethylphenylboronic acid.

Experimental Protocol

Materials:

-

4-Bromophenol

-

4-Ethylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromophenol (1.0 eq), 4-ethylphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add water and separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

-

Mechanistic Rationale

The choice of a palladium catalyst and a phosphine ligand is crucial for the efficiency of the Suzuki coupling. The palladium catalyst facilitates the key steps of oxidative addition, transmetalation, and reductive elimination. The phosphine ligand stabilizes the palladium species and influences the reaction kinetics. Potassium carbonate acts as the base required for the transmetalation step.

Caption: Figure 1: Suzuki-Miyaura Coupling Workflow for this compound Synthesis.

Applications

The primary applications of this compound are in materials science and as a chemical intermediate.

-

Liquid Crystals: Biphenyl derivatives are known for their liquid crystalline properties. The rigid core of the biphenyl structure in this compound makes it a suitable component in the formulation of liquid crystal displays (LCDs).

-

Polymer Synthesis: It can be used as a monomer or a modifying agent in the synthesis of high-performance polymers, such as polycarbonates and polyesters, imparting enhanced thermal stability and mechanical properties.

-

Pharmaceutical Intermediate: While not a drug itself, its structure is a common motif in pharmacologically active molecules. It can serve as a starting material for the synthesis of more complex drug candidates.

Conclusion

This compound is a versatile chemical compound whose accessibility is a direct result of advances in modern synthetic organic chemistry, particularly palladium-catalyzed cross-coupling reactions. Its utility in the synthesis of liquid crystals, polymers, and pharmaceutical intermediates underscores its importance in various scientific and industrial domains. The methodologies outlined in this guide provide a robust framework for its synthesis and application, reflecting the principles of efficiency and reliability that are paramount in scientific research and development.

Theoretical studies on 4-(4-Ethylphenyl)phenol

An In-depth Technical Guide to the Theoretical Investigation of 4-(4-Ethylphenyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a molecule of significant interest within the biphenyl class of compounds, distinguished by its potential applications in material science and pharmacology. Its structural attributes—a hydroxyl group on one phenyl ring and an ethyl group on the other—suggest a nuanced profile of reactivity, intermolecular interactions, and biological activity. Despite its potential, a comprehensive theoretical characterization of this molecule is conspicuously absent in the current scientific literature. This technical guide addresses this gap by presenting a complete, field-proven computational workflow for the thorough theoretical investigation of this compound. Acting as a roadmap for future research, this document provides senior scientists and drug development professionals with the necessary protocols to elucidate the molecule's electronic, spectroscopic, and reactive properties. The methodologies detailed herein are grounded in established quantum chemical techniques, particularly Density Functional Theory (DFT), and are designed to produce a robust, publication-quality dataset that can accelerate experimental design and application.

Introduction: The Rationale for a Theoretical Deep Dive

The scientific imperative to characterize novel molecules is driven by the pursuit of new functionalities. This compound, a derivative of 4-phenylphenol, belongs to a class of compounds known for their utility as polymer intermediates, building blocks for liquid crystals, and as frameworks for biologically active agents. The addition of an ethyl group is anticipated to modulate the electronic properties and steric profile of the parent molecule, potentially enhancing its utility.

A theoretical investigation provides a foundational understanding of a molecule's intrinsic properties before significant investment is made in laboratory synthesis and testing. By employing computational methods, we can predict its structural geometry, spectroscopic signatures, and chemical reactivity. This in silico approach is a cornerstone of modern chemical research, enabling a more targeted and efficient discovery process. This guide outlines a comprehensive theoretical protocol to fully characterize this compound, establishing a benchmark for its properties and paving the way for its application in materials science and drug design.

Proposed Research Workflow: A Multi-Faceted Computational Approach

A robust theoretical study must be systematic. The proposed workflow is designed to build a complete profile of this compound, starting from its fundamental structure and progressing to its reactive and interactive properties.

Caption: Proposed computational workflow for this compound.

Causality Behind Method Selection

The choice of computational methods is critical for accuracy and relevance. Density Functional Theory (DFT) is selected as the primary engine for this investigation due to its excellent balance of computational cost and accuracy for organic molecules.[1][2] Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set is proposed.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic structure compared to pure DFT functionals, particularly for aromatic systems.

-

6-311++G(d,p) Basis Set: This is a triple-split valence basis set that offers high flexibility. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are essential for accurately describing lone pairs and potential non-covalent interactions. The (d,p) specifies the addition of polarization functions, allowing for the description of non-spherical electron densities, which is crucial for capturing the geometry of the C-C bond between the phenyl rings and the C-O bond of the hydroxyl group.[1]

Detailed Experimental Protocols: A Step-by-Step Guide

The following protocols are described with the assumption of using the Gaussian 16 software package, a widely used tool in computational chemistry.

Protocol 3.1: Geometry Optimization and Vibrational Analysis

-

Input File Creation: Construct a starting geometry of this compound using a molecular builder (e.g., GaussView).

-

Calculation Setup: Create a Gaussian input file (.gjf or .com) with the following route section: #p B3LYP/6-311++G(d,p) Opt Freq

-

Opt: This keyword requests a geometry optimization to find the minimum energy structure.

-

Freq: This keyword requests a frequency calculation to verify that the optimized structure is a true minimum (no imaginary frequencies) and to compute vibrational data for IR/Raman spectra.

-

-

Execution: Submit the input file to the Gaussian program.

-

Validation: Upon completion, open the output file (.log or .out). Confirm that the optimization converged and that the frequency calculation yields zero imaginary frequencies.

Protocol 3.2: Theoretical NMR Spectroscopy

-

Input File Creation: Use the optimized geometry from Protocol 3.1.

-

Calculation Setup: Create a new input file with the following route section: #p B3LYP/6-311++G(d,p) NMR=GIAO

-

NMR=GIAO: This keyword requests the calculation of NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method, which is a reliable standard for predicting chemical shifts.

-

-

Execution and Analysis: Run the calculation. The output file will contain the absolute shielding values for each nucleus. These values are then referenced against the shielding of a standard (e.g., Tetramethylsilane, TMS), calculated at the same level of theory, to obtain the chemical shifts (δ). δsample = σTMS - σsample

Protocol 3.3: FMO, MEP, and NBO Analyses

-

Input File Creation: Use the optimized geometry from Protocol 3.1.

-

Calculation Setup: Create an input file with the following route section: #p B3LYP/6-311++G(d,p) Pop=NBO

-

Pop=NBO: This keyword requests a Natural Bond Orbital (NBO) population analysis.

-

-

Execution and Analysis:

-

FMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are found in the output file. These are used to calculate global reactivity descriptors.

-